Potassium 3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxylate

Medicinal Chemistry Synthetic Chemistry Formulation

Medicinal chemists optimizing anti-mycobacterial leads often face poor aqueous solubility and metabolic instability of ester/amide linkers. Potassium 3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxylate (CAS 1351615-33-2) directly addresses both pain points: • Enhanced solubility over the free acid (CAS 1313815-37-0) for reliable in vitro assays • Metabolically stable 1,2,4-oxadiazole bioisostere scaffold with literature precedence against M. tuberculosis • Supplied at ≥97% purity, ambient storage, ready for focused library synthesis and SAR campaigns

Molecular Formula C7H3KN4O3
Molecular Weight 230.22 g/mol
CAS No. 1351615-33-2
Cat. No. B1430126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium 3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxylate
CAS1351615-33-2
Molecular FormulaC7H3KN4O3
Molecular Weight230.22 g/mol
Structural Identifiers
SMILESC1=CN=C(C=N1)C2=NOC(=N2)C(=O)[O-].[K+]
InChIInChI=1S/C7H4N4O3.K/c12-7(13)6-10-5(11-14-6)4-3-8-1-2-9-4;/h1-3H,(H,12,13);/q;+1/p-1
InChIKeyGEPMPCQFMIRBAK-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium 3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxylate (CAS 1351615-33-2) | A 1,2,4-Oxadiazole Building Block for Pharmaceutical Research


Potassium 3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxylate (CAS 1351615-33-2) is a heterocyclic building block consisting of a pyrazine ring linked to a 1,2,4-oxadiazole-5-carboxylate moiety, isolated as a potassium salt [1]. The compound belongs to the 3-pyrazinyl-1,2,4-oxadiazole class, a scaffold recognized for its potential in medicinal chemistry as a bioisostere of amides and esters, which can confer metabolic stability to lead compounds [2]. Its primary utility lies as a synthetic intermediate and core scaffold in the discovery of novel antibacterial, antifungal, and other bioactive agents [3].

Why Potassium 3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxylate Cannot Be Replaced by Generic 1,2,4-Oxadiazole Analogs in Drug Discovery


The 3-pyrazin-2-yl-1,2,4-oxadiazole core is not a generic pharmacophore; its specific substitution pattern and salt form dictate critical properties for research and development. The presence of the pyrazine ring, as opposed to other heterocycles like pyridine or phenyl, can significantly alter hydrogen bonding and π-stacking interactions with biological targets [1]. Furthermore, the potassium salt of 3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxylate offers distinct advantages in solubility and handling over its free acid counterpart (CAS 1313815-37-0), which can be crucial for downstream synthetic transformations and in vitro assay preparation [2]. Substituting with a generic 1,2,4-oxadiazole or an unoptimized salt could lead to failed syntheses, poor aqueous compatibility, or loss of specific target engagement, ultimately compromising the integrity of a structure-activity relationship (SAR) study.

Quantitative Differentiation of Potassium 3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxylate vs. Its Free Acid and Related Scaffolds


Improved Aqueous Handling and Solubility of the Potassium Salt vs. the Free Acid

The potassium salt form of 3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxylate is specifically chosen over the corresponding free acid (3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxylic acid, CAS 1313815-37-0) to facilitate improved handling and aqueous solubility, which is essential for biological assays and downstream synthetic steps in aqueous media [1]. While exact logP and solubility values are not provided in vendor literature, the conversion to a potassium salt is a standard practice in medicinal chemistry for carboxyl-containing heterocycles to enhance their utility in polar solvents, thereby enabling a wider range of reaction conditions and assay compatibility.

Medicinal Chemistry Synthetic Chemistry Formulation

Pyrazinyl-1,2,4-oxadiazole Core as a Validated Scaffold for Antibacterial Drug Discovery

The 3-pyrazin-2-yl-1,2,4-oxadiazole scaffold has been explicitly chosen and validated in academic research for developing new antibacterial agents due to its potential to overcome microbial resistance [1]. In a 2018 diploma thesis, six novel compounds based on this exact core were synthesized and tested in vitro for antibacterial and antifungal activity, with one derivative exhibiting moderate activity against Mycobacterium smegmatis and M. aurum [1]. This demonstrates that the core structure is biologically active and provides a foundation for lead optimization, unlike unsubstituted 1,2,4-oxadiazole rings which lack the necessary target-binding motifs.

Antibacterial Medicinal Chemistry SAR Studies

1,2,4-Oxadiazole Class Exhibits Potent and Broad-Spectrum Antimicrobial Efficacy in Recent Literature

While direct data for Potassium 3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxylate is limited, the broader 1,2,4-oxadiazole class to which it belongs has demonstrated robust and quantifiable antimicrobial activity. A 2025 study identified novel 1,2,4-oxadiazole derivatives as spore germination inhibitors, with compound 110 exhibiting an IC50 of 14 ± 1 μM (6.3 ± 0.4 μg/mL) [1]. Furthermore, in a 2022 study, a 1,2,4-oxadiazole/pyrrolidine hybrid (compound 17) inhibited E. coli Topoisomerase IV with an IC50 of 13 μM, a value comparable to the control antibiotic novobiocin (IC50 = 11 μM) [2]. These data underscore the strong potential of 1,2,4-oxadiazole-containing molecules as antimicrobial leads, providing a compelling rationale for using 3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxylate as a privileged scaffold.

Antimicrobial Drug Discovery Bioisostere

High-Value Research Applications for Potassium 3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxylate (CAS 1351615-33-2)


Synthesis of Novel Antimycobacterial Agents

This compound serves as a core scaffold for the design and synthesis of new chemical entities targeting Mycobacterium species, including M. tuberculosis. As demonstrated in prior academic research, derivatives of the 3-pyrazin-2-yl-1,2,4-oxadiazole core have shown in vitro activity against mycobacteria, providing a validated starting point for medicinal chemists developing therapies against drug-resistant tuberculosis [1].

Development of Broad-Spectrum Antibacterial Leads

The 1,2,4-oxadiazole motif is recognized for its antibacterial properties, including potent inhibition of bacterial topoisomerases [2]. Researchers can utilize this potassium salt to construct focused libraries of 1,2,4-oxadiazole derivatives, exploring structure-activity relationships (SAR) against Gram-negative and Gram-positive pathogens. The pre-validated scaffold increases the probability of identifying a lead compound with a novel mechanism of action.

Bioisosteric Replacement for Metabolic Stability Optimization

In lead optimization campaigns, the 1,2,4-oxadiazole ring is a well-known bioisostere for metabolically labile ester and amide bonds [3]. Incorporating this building block into a pharmacophore can significantly enhance the metabolic stability of a drug candidate without drastically altering its binding conformation. The potassium salt form offers the practical advantage of improved water solubility, which is critical for in vitro metabolic stability assays and in vivo PK studies [4].

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